molecular formula C10H10BrNO3 B13550590 1-(5-Bromo-2-pyridinyl)-3-hydroxycyclobutanecarboxylic acid

1-(5-Bromo-2-pyridinyl)-3-hydroxycyclobutanecarboxylic acid

Cat. No.: B13550590
M. Wt: 272.09 g/mol
InChI Key: DTINAJSEMCZWLT-UHFFFAOYSA-N
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Description

1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound that features a brominated pyridine ring attached to a cyclobutane carboxylic acid moiety with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the bromination of a pyridine precursor followed by cyclization and functional group modifications. One common method involves the metalation of a methylpyridine precursor, followed by bromination and subsequent cyclization to form the cyclobutane ring . The reaction conditions often include the use of strong bases and metal catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Continuous flow metalation and bromination techniques have been reported to be effective for the large-scale synthesis of similar compounds . These methods offer advantages such as improved reaction control, scalability, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine ring.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution of the bromine atom can result in various substituted pyridine derivatives.

Scientific Research Applications

1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

    Medicine: It may be explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl and carboxylic acid groups may also play a role in binding to biological molecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its combination of a brominated pyridine ring and a cyclobutane carboxylic acid moiety with a hydroxyl group

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H10BrNO3/c11-6-1-2-8(12-5-6)10(9(14)15)3-7(13)4-10/h1-2,5,7,13H,3-4H2,(H,14,15)

InChI Key

DTINAJSEMCZWLT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=NC=C(C=C2)Br)C(=O)O)O

Origin of Product

United States

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